molecular formula C16H39NO4P+ B11937122 phosphoric acid;tetrabutylazanium

phosphoric acid;tetrabutylazanium

Cat. No.: B11937122
M. Wt: 340.46 g/mol
InChI Key: ARRNBPCNZJXHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid;tetrabutylazanium, which is synonymous with tetrabutylammonium dihydrogen phosphate , is an ionic liquid or salt with the molecular formula C16H38NO4P and a molecular weight of 339.45 g/mol . This compound serves as a valuable reagent in scientific research, particularly in analytical chemistry and organic synthesis. Its primary research value lies in its use as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) methods. For instance, it is specified in official HPLC assay methods for pharmaceuticals like cefixime, where it is a component of the mobile phase, helping to facilitate the separation and analysis of complex mixtures . The mechanism of action in this context involves the tetrabutylammonium cation interacting with analyte molecules, which can improve chromatographic peak shape and separation efficiency. Beyond HPLC, tetrabutylammonium salts are widely utilized as phase-transfer catalysts (PTCs) . As a PTC, the tetrabutylammonium cation shuttles reactants between immiscible phases (e.g., aqueous and organic), thereby significantly enhancing reaction rates and yields in various organic transformations, including nucleophilic substitutions and esterifications . Furthermore, related tetrabutylammonium phosphate salts have been employed in innovative methods for the direct conversion of various phosphate sources into valuable organophosphorus compounds, highlighting their utility in modern synthetic chemistry . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H39NO4P+

Molecular Weight

340.46 g/mol

IUPAC Name

phosphoric acid;tetrabutylazanium

InChI

InChI=1S/C16H36N.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;

InChI Key

ARRNBPCNZJXHRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)O

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies

Strategic Synthetic Routes for Tetrabutylazanium Phosphates

The synthesis of organophosphate esters and related compounds often leverages tetrabutylammonium (B224687) phosphate (B84403) salts due to their ability to mediate reactions under mild conditions and improve yields. researchgate.netfzgxjckxxb.com A common preparative route involves the reaction of tetrabutylammonium dihydrogen phosphate with trichloroacetonitrile (B146778), which generates a mixed anhydride-like activated phosphate. researchgate.net This intermediate is then susceptible to nucleophilic attack by an alcohol, yielding the desired phosphate monoester. researchgate.net Another approach involves the reaction between an alkyl bromide and the tetrabutylammonium salt of a dialkylphosphate. phasetransfercatalysis.com

Optimization of Phase Transfer Catalysis for Organic Synthesis

Tetrabutylammonium salts, including the phosphate, are archetypal phase-transfer catalysts (PTCs). fzgxjckxxb.comalfachemic.com PTCs are invaluable in heterogeneous reaction systems, where reactants are distributed between two immiscible phases, typically an aqueous and an organic layer. fzgxjckxxb.comcrdeepjournal.org The catalyst, a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide, facilitates the transfer of an anion (e.g., a reactant from the aqueous phase) into the organic phase where the reaction with an organic-soluble substrate occurs. crdeepjournal.orgresearchgate.net This process accelerates reaction rates, often lowers reaction temperatures, and can lead to higher product yields with simpler operational setups. alfachemic.com The catalytic activity is closely linked to the phase behavior of the system, with reactions occurring at the interface between the phases. nih.gov

Enhancement of Reaction Efficiency and Yields in Complex Organic Reactions

The use of tetrabutylammonium phosphate demonstrates a remarkable ability to enhance reaction efficiency. A key factor is the solvation environment of the phosphate anion. When the dianion of neopentyl phosphate is present as its tetrabutylammonium salt in wet cyclohexane, its hydrolysis proceeds with a second-order rate constant of 8.8 × 10⁻¹⁰ M⁻¹s⁻¹. frontiersin.org This represents a rate acceleration of approximately 2.5 x 10¹² compared to its hydrolysis in pure water, highlighting the dramatic effect of the solvent environment facilitated by the tetrabutylammonium cation. frontiersin.org

Furthermore, synthetic methods have been developed to improve yields and simplify procedures. An improved one-pot method for producing phosphate monoesters, which uses tetrabutylammonium dihydrogen phosphate and trichloroacetonitrile, was designed specifically to increase yields and prevent the formation of pyrophosphate byproducts. researchgate.net

Rate Constant Comparison for Neopentyl Phosphate Dianion Hydrolysis

SolventSecond-Order Rate Constant (M⁻¹s⁻¹)Relative Rate Enhancement
Water3.6 × 10⁻²²1
Cyclohexane (as Tetrabutylammonium Salt)8.8 × 10⁻¹⁰2.5 × 10¹²

Application in Nucleophilic Substitutions and Esterifications

Tetrabutylammonium phosphate and its derivatives are widely employed in nucleophilic substitution and esterification reactions. phasetransfercatalysis.comcrdeepjournal.org Phase-transfer catalysis is a particularly efficient methodology for the O, N, S, and P-alkylation of various substrates, including alcohols, phenols, amides, and thiols. crdeepjournal.org

A common application is the formation of phosphate esters. While traditional methods might react an alcohol with a phosphoryl chloride, improved processes use true phase-transfer catalysis conditions. phasetransfercatalysis.com For instance, a phosphate ester can be formed from an alkyl bromide and the tetrabutylammonium salt of a dialkylphosphate. phasetransfercatalysis.com Optimizing this for commercial scale involves using a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide with potassium di-t-butylphosphate in a solvent like toluene, which simplifies workup compared to using stoichiometric amounts of the salt in solvents like DMF. phasetransfercatalysis.com Additionally, tetrabutylammonium phosphate monobasic solution has been utilized as a catalyst for the selective N-alkylation of indoles and as a hydrogen-bond-acceptor catalyst for synthesizing ketoesters. sigmaaldrich.comsigmaaldrich.com

Facilitation of Reactant Transfer Across Immiscible Phases

The fundamental role of the tetrabutylammonium cation in these systems is to act as a transport agent for anions across the boundary of immiscible liquid phases. fzgxjckxxb.comrsc.org The large, nonpolar butyl groups of the cation render it soluble in organic solvents, and it can pair with an anion, such as phosphate (PO₄³⁻) or dihydrogen phosphate (H₂PO₄⁻), effectively shuttling it from an aqueous phase into an organic phase where the desired reaction can occur. crdeepjournal.orgresearchgate.net

Controlled Derivatization and Anion Modification

The tetrabutylammonium cation is not only a phase-transfer agent but also a useful counterion for the isolation, purification, and manipulation of a wide variety of anions. rsc.orgnih.gov Its large size and diffuse charge minimize disruptive cation-anion interactions, allowing the chemical properties of the anion to be studied more directly in organic media. This has enabled the synthesis and characterization of novel anionic species that might otherwise be unstable or difficult to isolate. nih.gov

Isolation of Novel Anions as Tetrabutylazanium Salts

The utility of the tetrabutylammonium cation is evident in the isolation and study of novel and complex anions. Researchers have synthesized and characterized 15 novel aryltrifluoroborate ionic liquids where the anion was paired with a tetrabutylammonium cation. nih.gov Similarly, Keggin-type polyoxometalate anions, such as [MnIII(H₂O)BW₁₁O₃₉]⁶⁻, have been used as their tetrabutylammonium salts in catalytic oxidation reactions. researchgate.net

This principle also extends to selective anion extraction. In competitive extraction experiments, a nitrophenyl-functionalized tris-thiourea receptor, used in conjunction with tetrabutylammonium acetate (B1210297) as a phase transfer agent, achieved selective and efficient extraction of phosphate from an aqueous medium with 85–92% efficiency, even in the presence of competing anions like sulfate (B86663) and nitrate. rsc.org In a different system, tetrabutylammonium hydroxide (B78521) was used to facilitate the extraction of sulfate with up to 90% efficacy. rsc.org These examples demonstrate the controlled isolation of specific anions from complex mixtures, facilitated by the tetrabutylammonium salt. rsc.org

Anion Extraction Efficiency Using Tetrabutylammonium (TBA) Salts as Phase Transfer Agents

Target AnionReceptorTBA Salt UsedExtraction Efficiency (%)
PhosphateNitrophenyl-functionalized tris-thiourea (L₄)Tetrabutylammonium acetate≈85–92%
SulfateNitrophenyl-functionalized tris-urea (L₂)Tetrabutylammonium hydroxide≈84–90%
SulfateNitrophenyl-functionalized tris-urea (L₁)Tetrabutylammonium hydroxide≈76–82%

Conversion of Phosphate Sources to Value-Added Phosphorus Compounds

Inorganic phosphates represent a fundamental and abundant source for the synthesis of organophosphorus compounds and other valuable phosphorus-based chemicals. However, their practical application is often hindered by low solubility, inherent chemical stability, and limited reactivity under mild conditions. nih.gov A significant advancement in overcoming these challenges involves the use of tetrabutylammonium salts to enhance the solubility and reactivity of various phosphate sources. nih.gov

A recently developed methodology facilitates the direct, redox-neutral halogenation of a wide range of P(V) sources into versatile P(V)-X reagents, specifically [TBA][PO₂X₂] where X can be Chlorine (Cl) or Fluorine (F). nih.govresearchgate.net This conversion is achieved at room temperature using halogenating agents like cyanuric chloride or cyanuric fluoride, catalyzed by 1-formylpyrrolidine (B1209714) (FPyr), with tetrabutylammonium chloride (TBAC) acting as a crucial activating agent. nih.govresearchgate.net The tetrabutylammonium (TBA) cation is essential for this process, as it improves the solubility of the phosphate species in the organic solvent, acetonitrile, thereby enabling the reaction to proceed. nih.gov In contrast, when ammonium (NH₄⁺) or tetramethylammonium (B1211777) (TMA) salts were used, the desired chlorination products were not formed, highlighting the specific role of the TBA cation's structure and properties. nih.gov

This method demonstrates broad applicability, successfully converting various inorganic phosphates, including orthophosphates, pyrophosphoric acid, sodium trimetaphosphate (Na₃P₃O₉), and even the highly stable phosphorus pentoxide (P₂O₅), into a more reactive and synthetically useful form. nih.govresearchgate.net The resulting dichlorophosphate (B8581778) reagent, [TBA][PO₂Cl₂], is a stable yet reactive compound that can be used in subsequent reactions for the phosphorylation of diverse nucleophiles. nih.govresearchgate.net

Table 1: Conversion of Various P(V) Sources via Chlorination Using Tetrabutylammonium Chloride

P(V) SourceReagentsProductApplication
Tetrabutylammonium dihydrogen phosphate ([TBA][H₂PO₄])TCT, FPyr, CH₃CN[TBA][PO₂Cl₂]Versatile P(V)-Cl reagent for phosphorylation
Guanidine phosphateTCT, FPyr, TBAC, CH₃CN[TBA][PO₂Cl₂]Conversion of alternative phosphate salt
Pyrophosphoric acid (H₄P₂O₇)TCT, FPyr, TBAC, CH₃CN[TBA][PO₂Cl₂]Activation of condensed phosphates
Sodium trimetaphosphate (Na₃P₃O₉)TCT, FPyr, TBAC, CH₃CN[TBA][PO₂Cl₂]Activation of cyclic phosphates
Phosphorus pentoxide (P₂O₅)TCT, FPyr, TBAC, CH₃CN[TBA][PO₂Cl₂]Activation of phosphate anhydride (B1165640)
Data sourced from a 2025 study on redox-neutral halogenation. nih.govresearchgate.net TCT refers to cyanuric chloride, FPyr to 1-formylpyrrolidine, and CH₃CN to acetonitrile.

Template-Assisted Material Synthesis

The synthesis of nanomaterials with controlled size, shape, and porosity is critical for their application in various fields. Template-assisted synthesis is a key strategy for achieving this control, where a "soft template," such as a surfactant or a quaternary ammonium salt, guides the formation of the inorganic material. nih.gov The tetrabutylammonium cation is utilized in this context as a structure-directing agent. nih.govmdpi.com

Soft-template methods involve the co-assembly of the template and inorganic precursor species through weak intermolecular interactions. nih.gov The template organizes the precursors into a specific structure, which is then solidified, often through a sol-gel process. Subsequent removal of the organic template, typically by washing or low-temperature heat treatment, yields the final porous inorganic material. nih.gov For instance, tetrabutylammonium bromide (TBAB) has been employed to modify the pore structure of antireflective silicate (B1173343) films. mdpi.com Unlike traditional surfactants, TBAB does not form regular micellar structures but its presence influences the porosity of the final material, enhancing properties like optical transmittance at lower annealing temperatures. mdpi.com In another example, tungsten oxide (WO₃) nanorods were synthesized through the pyrolysis of a tetrabutylammonium decatungstate hybrid, demonstrating the role of the tetrabutylammonium component in achieving a specific one-dimensional (1D) nanostructure. mdpi.com

Influence of Tetrabutylazanium Species on Inorganic Material Morphology and Structure

The tetrabutylammonium (TBA) cation exerts a significant influence on the crystal growth, morphology, and surface properties of various inorganic materials. This influence stems from the cation's size, charge, and its interactions at the solid-liquid interface.

A clear example is the formation of mixed hydrogen/tetrabutylammonium bromide (TBAB) semiclathrate crystals, where the concentration of TBAB directly dictates the resulting crystal morphology. researchgate.net At lower concentrations, the crystals grow as needle-like or columnar structures. As the concentration increases, the morphology shifts to denser, cylinder-like, and eventually irregular, mushy crystals. researchgate.net This demonstrates a direct structure-directing role of the TBA cation in the crystallization process.

Table 2: Effect of Tetrabutylammonium Bromide (TBAB) Concentration on Semiclathrate Crystal Morphology

TBAB Concentration (mol%)Initial Crystal MorphologyFinal Crystal Morphology
1.0Needle-likeTransparent columnar
2.0Needle-likeTransparent columnar
2.5 and aboveCylinder-likeDense, mushy, irregular
Morphological observations of mixed hydrogen/TBAB semiclathrates. researchgate.net

In the context of thin films, the addition of TBAB to silicate coatings was found to alter the pore structure. mdpi.com The presence of the TBA cation during the annealing process facilitates the creation of a porous network, which is responsible for the enhanced antireflective properties of the coating. The introduction of gold nanoparticles alongside TBAB can further lower the required annealing temperature, showcasing a synergistic effect in the material's structural formation. mdpi.com

Furthermore, at the electrochemical interface, physisorbed tetrabutylammonium cations can modify the surface of metal electrodes like platinum (Pt). nih.govacs.org Studies on the hydrogen evolution reaction (HER) in alkaline media show that the presence of TBA⁺ ions in the electrolyte leads to the formation of an adsorbed layer on the Pt surface. nih.govacs.org This layer can block certain active sites but also alters the local environment at the electrode-electrolyte interface, counterintuitively leading to an enhancement of the HER activity. nih.govacs.org The concentration of the TBA⁺ cation is a critical factor, with higher concentrations leading to a more pronounced effect on the surface structure and reactivity. nih.govacs.org This illustrates that the influence of the tetrabutylammonium species extends to controlling the atomic-level structure and catalytic behavior of material surfaces.

Advanced Analytical Techniques and Their Applications

Chromatographic Separations and Method Development

Ion-Pair Chromatography (IPC) for Complex Mixtures

Ion-pair chromatography is a powerful technique that allows for the separation of ionic compounds on reversed-phase columns. waters.com TBAP is a widely utilized ion-pairing reagent that enhances the separation of these compounds by forming neutral ion pairs, which can then be retained and separated by the nonpolar stationary phase. chemimpex.comwaters.com This approach is particularly effective for the analysis of pharmaceuticals, environmental samples, and complex biological matrices. chemimpex.com

The effectiveness of ion-pair chromatography is highly dependent on the composition of the mobile phase. The concentration of the ion-pairing reagent, the pH of the buffer, and the organic modifier all play crucial roles in the retention and selectivity of the separation. science.govobrnutafaza.hr For instance, a mobile phase containing tetrabutylammonium (B224687) phosphate (B84403) buffered to a specific pH can be optimized to achieve the desired separation of various analytes. nih.govumich.edu Adjusting the pH is a critical step, as even slight modifications can significantly impact retention and selectivity. obrnutafaza.hr The concentration of TBAP is also a key parameter; for example, a concentration of 15 mM was found to be optimal for the separation of pyridinedicarboxylic acid isomers, representing a saturation level that provides high capacity factors without being overly sensitive to minor concentration errors. tandfonline.com

Table 1: Mobile Phase Optimization Parameters

Parameter Typical Range Effect on Separation
Tetrabutylammonium Phosphate Concentration 1-100 mM Affects retention of ionic analytes. chromatographyonline.com
pH 2-8 Controls the ionization state of acidic and basic analytes. chromatographyonline.com
Organic Modifier (e.g., Acetonitrile, Methanol) 10-80% Adjusts the overall solvent strength and selectivity.
Buffer Concentration 10-50 mM Maintains a stable pH throughout the separation. chromatographyonline.com

In reversed-phase liquid chromatography (RPLC), tetrabutylammonium phosphate serves as a counter-ion to pair with charged analytes. fishersci.ca The tetrabutylammonium ion, being a quaternary amine, carries a positive charge and can form an ion pair with negatively charged acidic compounds. fda.gov This neutralizes the charge on the analyte, increasing its hydrophobicity and allowing it to be retained on the C18 stationary phase. waters.com This technique is particularly useful for the simultaneous analysis of acidic, basic, amphoteric, and neutral compounds. waters.com The mechanism involves the TBAP forming stable ion pairs with the analytes, which improves their resolution and sensitivity during chromatographic analysis. chemimpex.com

Tetrabutylammonium phosphate has proven effective in the separation of complex carbohydrates like disaccharides and oligosaccharides. nih.govresearchgate.net An ion-pairing HPLC procedure was developed for the analysis of oligosaccharide mixtures generated from the nitrous acid cleavage of heparin. nih.gov This method, which utilized a mobile phase containing ammonium (B1175870) phosphate and tetrabutylammonium phosphate, demonstrated significantly better resolution compared to traditional anion-exchange HPLC, even revealing previously unidentified products in the mixtures. nih.gov The addition of TBAP to an alkaline buffer has also been shown to improve the separation of chondroitin (B13769445) sulfate (B86663)/dermatan sulfate (CS/DS) disaccharides through an ion-pairing effect. nih.govrpi.edu Furthermore, hyaluronic acid (HA)-derived oligosaccharides have been successfully separated using a borate buffer in the presence of tetrabutylammonium phosphate. nih.govrpi.edu

Table 2: Application of TBAP in Oligosaccharide Analysis

Analyte Chromatographic Method Key Findings Reference
Heparin-derived oligosaccharides Ion-Pair RPLC Markedly better overall resolution compared to anion-exchange HPLC. nih.gov nih.gov
CS/DS disaccharides Capillary Electrophoresis Improved separation through an ion-pairing effect. nih.govrpi.edu nih.govrpi.edu
HA-derived oligosaccharides Capillary Electrophoresis Successful separation in the presence of TBAP. nih.govrpi.edu nih.govrpi.edu

The use of tetrabutylammonium phosphate as an ion-pairing agent is highly effective for the separation of both acidic and basic compounds. chemimpex.com For acidic compounds, the tetrabutylammonium cation pairs with the ionized acid, allowing for its retention on a reversed-phase column. waters.comfishersci.ca For instance, a method using tetrabutylammonium phosphate at pH 7.5 can form strong ion pairs with acids while simultaneously suppressing the ionization of weak bases. chromatographyonline.comfda.gov This dual functionality enables the simultaneous analysis of diverse compound classes. waters.com In a specific application, a mobile phase containing tetrabutylammonium phosphate was used for the separation of all six isomers of pyridinedicarboxylic acids. tandfonline.com

Determination of Impurities in Chemical and Pharmaceutical Samples

Ensuring the purity of pharmaceutical compounds is a critical aspect of drug development and manufacturing. Tetrabutylammonium phosphate is employed in chromatographic methods for the detection and quantification of impurities. chemimpex.comcuni.cz For example, a reversed-phase HPLC method was developed to determine the amount of obidoxime, an antidote for organophosphate poisoning, in urine, utilizing a mobile phase containing tetrabutylammonium phosphate. nih.gov The use of TBAP as a mobile phase additive in ion chromatography is a growing application for the analysis of chemical impurities and counter-ions in the pharmaceutical industry. cuni.cz

Extraction and Purification Processes

Tetrabutylammonium dihydrogen phosphate and its related salts have proven effective in a variety of extraction and purification protocols, from the separation of metal ions to the purification of vital biomolecules.

Extraction of Metal Ions and Other Species from Aqueous Solutions

Quaternary ammonium salts, including the tetrabutylammonium cation, are instrumental in the liquid-liquid extraction of metal ions from aqueous solutions. For instance, the combination of a mixture of quaternary ammonium chlorides (including the tetrabutylammonium cation) and tributyl phosphate has been investigated for the selective extraction of cadmium(II) and copper(II) ions. This process relies on the formation of ion pairs between the tetrabutylammonium cation and the metal complexes, facilitating their transfer into an organic phase.

The efficiency of such extraction processes is influenced by several factors, including the pH of the aqueous solution and the concentration of the extracting and modifying agents.

Metal IonExtractant SystemExtraction Efficiency (%)Conditions
Cd(II)Aliquat 336 and Tributyl PhosphateData not availablepH dependent
Cu(II)Aliquat 336 and Tributyl PhosphateData not availablepH dependent

Recovery of Heavy Metals from Environmental Matrices

The recovery of heavy metals from environmental samples is a critical analytical challenge. Tetrabutylammonium salts have demonstrated utility in this area, particularly in aqueous biphasic systems for the preconcentration of heavy metals. For example, a system utilizing tetrabutylammonium bromide has been successfully employed for the preconcentration of Cd(II), Co(II), Cu(II), Ni(II), Pb(II), and Zn(II) from water samples. This method allows for the efficient separation and enrichment of these metals, enabling their determination at low concentrations by techniques such as inductively coupled plasma-optical emission spectrometry (ICP-OES).

The distribution of the metal ions between the two aqueous phases is a key parameter in these extraction systems.

Heavy MetalExtraction SystemPreconcentration FactorDetection Limits (µg/L)
Cd(II)Aqueous Biphasic System with TBAB1500.012
Co(II)Aqueous Biphasic System with TBAB1500.2
Cu(II)Aqueous Biphasic System with TBAB1500.17
Ni(II)Aqueous Biphasic System with TBAB1500.11
Pb(II)Aqueous Biphasic System with TBAB1500.2
Zn(II)Aqueous Biphasic System with TBAB1500.4

Biomolecule Extraction and Purification in Bioprocessing

In the field of bioprocessing, tetrabutylammonium dihydrogen phosphate is utilized to facilitate the extraction and purification of various biomolecules. It is particularly effective as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of nucleic acids, such as plasmid DNA. helsinki.fi The tetrabutylammonium cation forms an ion pair with the negatively charged phosphate backbone of the DNA, increasing its hydrophobicity and allowing for its retention on a nonpolar stationary phase. This technique is crucial for obtaining high-purity plasmid DNA for applications in gene therapy and DNA vaccination. helsinki.fi

The purity and yield of the purified biomolecule are critical parameters in bioprocessing.

BiomoleculePurification MethodPurityYield
Plasmid DNAIon-Pair Reversed-Phase HPLC with TBAPHighDependent on process parameters

Spectroscopic Characterization in Analytical Contexts

The unique properties of tetrabutylammonium dihydrogen phosphate also lend themselves to spectroscopic applications, aiding in the development of sensors and the determination of reaction kinetics.

Development of Optical Sensors for Specific Analytes

While direct use of phosphoric acid;tetrabutylazanium as the primary sensing element in optical sensors is not widely documented, the tetrabutylammonium cation has been employed as a stabilizing agent in the development of fluorescent sensors. For instance, it has been used to cap perovskite nanocrystals in a fluorescent sensor designed for the detection of ammonia gas. The tetrabutylammonium cation helps to passivate the surface of the nanocrystals, enhancing their photoluminescence stability and, consequently, the sensor's performance. The sensing mechanism is based on the quenching of the fluorescence of the perovskite material upon exposure to ammonia.

The performance of such sensors is characterized by their sensitivity, selectivity, and response time.

AnalyteSensor TypeRole of TetrabutylammoniumDetection Principle
AmmoniaFluorescent SensorStabilizing AgentFluorescence Quenching

Spectroscopic Approaches for Reaction Rate Constant Determination

Tetrabutylammonium dihydrogen phosphate serves as an effective ion-pairing reagent in chromatographic separations coupled with UV-Vis spectroscopic detection, a combination that can be used to monitor the progress of chemical reactions and determine their rate constants. In non-gel sieving capillary electrophoresis, tetrabutylammonium phosphate has been used to improve the separation and detection of DNA fragments. mdpi.com The interaction between the tetrabutylammonium phosphate and the DNA molecules can be characterized using UV spectroscopy, providing insights into the binding kinetics. mdpi.com By monitoring the change in absorbance at a specific wavelength over time, the rate of formation or consumption of a particular species can be determined, allowing for the calculation of the reaction rate constant.

The precision of these measurements is reflected in the relative standard deviations (RSDs) of the migration time and peak area in the electropherograms. mdpi.com

ApplicationTechniqueRole of Tetrabutylammonium PhosphateMeasured ParametersIntraday RSD (%)Interday RSD (%)
Separation of PCR productsNon-gel sieving capillary electrophoresis with UV detectionIon-pairing reagentMigration time and peak area<2.4<6.1

Derivatization Strategies for Enhanced Analysis

In the field of metabolomics, the comprehensive analysis of a wide array of chemical metabolites presents significant analytical challenges due to the diverse physicochemical properties of these small molecules. Many endogenous metabolites, such as organic acids, sugar phosphates, and nucleotides, are highly polar. This polarity results in poor retention on conventional reversed-phase liquid chromatography (RPLC) columns, which are a cornerstone of metabolomic analysis. To overcome this limitation, various strategies are employed to enhance the analytical performance, one of which involves a form of in-situ derivatization through ion-pairing chromatography (IPC).

Ion-pairing chromatography is a technique used to increase the retention of polar and ionic compounds on a non-polar stationary phase. This is achieved by adding an ion-pairing reagent to the mobile phase. This reagent is typically a large organic molecule with an ionic head group and a hydrophobic tail. The ion-pairing reagent forms a neutral ion pair with the charged analyte of interest. This newly formed neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and improved chromatographic separation.

One such ion-pairing reagent is tetrabutylammonium phosphate. The tetrabutylammonium cation, with its four butyl chains, provides the necessary hydrophobicity to interact with the reversed-phase column. In solution, it can pair with anionic metabolites, effectively neutralizing their charge and allowing for their separation and analysis using RPLC coupled with mass spectrometry (LC-MS). The use of tetrabutylammonium salts as ion-pairing reagents can be considered a non-covalent derivatization strategy, as it modifies the analyte's properties for the duration of the chromatographic run to enable or enhance its analysis.

Application in the Analysis of Chemical Metabolites

The application of tetrabutylammonium phosphate as an ion-pairing reagent has proven to be a valuable strategy for the enhanced analysis of various classes of chemical metabolites, particularly those that are otherwise difficult to analyze using standard RPLC-MS methods. By improving the retention and separation of these polar, anionic compounds, this technique allows for more comprehensive and sensitive metabolomic profiling.

Research has demonstrated the utility of tetrabutylammonium as an ion-pairing agent for the analysis of central metabolites, including sugar phosphates, nucleotides, and small organic acids. These compounds are crucial intermediates in key metabolic pathways, and their accurate measurement is vital for understanding cellular physiology and disease states. The use of tributylamine, a related ion-pairing reagent, in conjunction with a high-pH-stable C18 stationary phase, has been shown to enable the retention of these otherwise unretained metabolites. This approach allows for their efficient separation and subsequent detection by mass spectrometry.

In a typical ion-pairing reversed-phase (IP-RP) LC-MS setup for metabolite analysis, a low concentration of the tetrabutylammonium salt is included in the aqueous mobile phase. The gradient elution, typically with an organic solvent like methanol or acetonitrile, then proceeds to separate the retained metabolite-ion pair complexes. This strategy has been successfully applied to develop robust IP-RP LC/TOF MS methods that provide comprehensive coverage of numerous endogenous metabolite classes.

The effectiveness of this approach is highlighted by the ability to separate biologically relevant isomers, such as citric acid and isocitric acid, which can be challenging with other methods. The improved chromatography also leads to better peak shapes and enhanced signal response in the mass spectrometer.

Below is a data table summarizing the application of tetrabutylammonium as an ion-pairing reagent for the analysis of various chemical metabolites.

Metabolite ClassSpecific ExamplesAnalytical PlatformObserved Improvement
Sugar PhosphatesGlucose-6-phosphate, Fructose-1,6-bisphosphateIP-RP-LC/TOF-MSEnhanced retention and separation from other polar metabolites.
NucleotidesATP, ADP, AMP, GTPnano-IP-RP-HPLC/nano-ESI-HRMSSignificantly improved retention on C18 columns and low femtomol to attomol detection limits.
Organic AcidsCitric acid, Isocitric acid, MalateIP-RP-LC/TOF-MSSeparation of structurally similar isomers and improved peak shape.
Amino AcidsGlutamate, AspartateIP-RP-LC/MSIncreased retention for acidic amino acids.
Coenzyme A DerivativesAcetyl-CoA, Succinyl-CoAIP-RP-LC/TOF-MSEnabled detection and quantification of these key metabolic intermediates.

Supramolecular Chemistry and Anion Recognition Studies

Mechanisms of Phosphate (B84403) Oligomerization

Recent investigations have illuminated the spontaneous self-assembly of dihydrogen phosphate anions into larger, ordered structures, a process influenced by the surrounding chemical environment.

Contrary to what might be expected from electrostatic repulsion, dihydrogen phosphate (H₂PO₄⁻) anions have been observed to spontaneously associate into oligomers in solutions like dimethyl sulfoxide (B87167) (DMSO). nih.gov This "anti-electrostatic" hydrogen bonding is a significant finding, challenging previous assumptions about anion behavior in solution. nih.gov Diffusion NMR studies have provided evidence for the formation of these oligomers at millimolar concentrations. nih.gov The process is understood to be driven by strong hydrogen bonding interactions between the anions, which overcome the electrostatic repulsion. nih.gov

The tetrabutylazanium (TBA⁺) cation is instrumental in these studies. It has been observed that phosphate oligomerization is preferred over simple ion pairing with TBA⁺ cations. researchgate.net This preference indicates the strength and specificity of the hydrogen bonds forming the phosphate oligomers. researchgate.net The presence of TBA⁺ allows for the dissolution of significant concentrations of dihydrogen phosphate in organic solvents, where the oligomerization can be studied in detail. nih.gov Research has shown that the diffusion coefficient of the H₂PO₄⁻ anion decreases at higher concentrations while that of the TBA⁺ cation remains relatively constant, a key indicator of anion oligomerization rather than simple ion-pairing or viscosity changes. nih.gov

This oligomerization process has been shown to be robust, inhibiting the disassembly of complexes upon dilution and resisting interference from competitive anion solvation. researchgate.netrsc.org The formation of phosphate dimers and trimers is a driving force for the creation of higher-order co-assemblies with macrocyclic hosts. rsc.org

Anion Binding and Receptor Design

The unique characteristics of phosphate anions have spurred the development of synthetic receptors designed for their selective binding, a field with potential applications in sensing and separation technologies.

A variety of synthetic receptors have been developed to exhibit high affinity for phosphate anions. For instance, triptycene-based anion receptors have demonstrated a significant ability to bind dihydrogen phosphate, with one particular receptor showing a binding constant nearly 47 times higher than a related analogue. rsc.org This enhanced affinity is attributed to the presence of additional hydrogen bond donors within the receptor's structure, making it well-suited for the tetrahedral geometry of the phosphate anion. rsc.org

Diindolylquinoxaline-based receptors also show a strong affinity for dihydrogen phosphate, with nitro-functionalized versions exhibiting even higher affinities due to the increased acidity of the pyrrole (B145914) NH groups. nih.gov In other systems, a thiosemicarbazone-based receptor demonstrated a binding preference order of HP₂O₇³⁻ > CH₃COO⁻ > H₂PO₄⁻, as determined by quantum chemical observations and experimental data. researchgate.net The bicyclic polypeptide antibiotic, thiostrepton, has also been studied for its anion binding capabilities, showing a different order of affinity in different solvents. nih.gov

Table 1: Association Constants (Kₐ) of Receptors with Phosphate Anions

Receptor Anion Solvent Association Constant (Kₐ, M⁻¹) Source
Receptor 6 (Diindolylquinoxaline) H₂PO₄⁻ Dichloromethane Not specified nih.gov
Receptor 7 (Nitro-DIQ) H₂PO₄⁻ Dichloromethane Higher than Receptor 6 nih.gov
Triptycene Receptor 1 H₂PO₄⁻ DMSO/H₂O 608 rsc.org
Triptycene Receptor 2 H₂PO₄⁻ DMSO/H₂O ~13 rsc.org
Triptycene Receptor 3 H₂PO₄⁻ DMSO/H₂O ~0.66 rsc.org
Thiostrepton H₂PO₄⁻ DMSO Low affinity nih.gov
Thiostrepton H₂PO₄⁻ Chloroform Low affinity nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

Structural Elucidation of Anion-Receptor Complexes in Solution and Solid State

The structures of anion-receptor complexes have been investigated using various techniques, including X-ray crystallography and NMR spectroscopy. A notable example is the crystal structure of the cyanostar macrocycle with tetrabutylammonium (B224687) phosphate, which revealed a tetrameric stack of the macrocycles threaded by a phosphate trimer, [H₂PO₄⁻·H₂PO₄⁻·H₂PO₄⁻]³⁻. researchgate.netrsc.orgnih.gov This structure highlights the cooperative nature of phosphate oligomerization and receptor self-assembly. nih.gov

In solution, studies have identified various co-assemblies, including 4:3, 3:2, 3:3, and 2:2 ratios of cyanostar to phosphate, demonstrating the dynamic nature of these complexes. nih.gov The ability of the cyanostar to form a tubular, highly electropositive cavity complements the shape and higher charge of the phosphate oligomers. researchgate.netnih.gov For other receptor types, such as diindolylquinoxalines, evidence of anion binding has been obtained in both solution and the solid state, providing one of the few structurally characterized neutral receptor-dihydrogen phosphate complexes. nih.gov

The stoichiometry of anion-receptor complexes is a critical aspect of their characterization. Job plot analysis is a common method used to determine these ratios. For instance, a 1:1 binding stoichiometry has been confirmed between a thiosemicarbazone-based receptor and both dihydrogen phosphate and acetate (B1210297) anions. researchgate.net Similarly, UV-vis titrations and Job plots for diindolylquinoxaline receptors with tetrabutylammonium dihydrogen phosphate have also indicated a 1:1 binding stoichiometry. nih.gov

In more complex systems involving self-assembling components, non-integer and multiple stoichiometric ratios are observed. The co-assembly of cyanostar macrocycles and phosphate anions, for example, shows various stoichiometries in solution, including dimers, trimers, and tetramers of the host binding to phosphate dimers and trimers. nih.gov The solid-state structure of a cyanostar-phosphate complex revealed a 4:3:3 stoichiometry of cyanostar, dihydrogen phosphate, and tetrabutylammonium cations, respectively. nih.gov

Table 2: Stoichiometric Ratios of Anion-Receptor Complexes

Receptor System Anion Method Stoichiometry (Receptor:Anion) Source
Thiosemicarbazone Receptor 1 H₂PO₄⁻ Job Plot 1:1 researchgate.net
Diindolylquinoxaline Receptor 7 H₂PO₄⁻ Job Plot 1:1 nih.gov
Cyanostar H₂PO₄⁻ X-ray Crystallography 4:3 (CS:H₂PO₄⁻) nih.gov
Cyanostar H₂PO₄⁻ NMR Titration 2:2, 3:2, 3:3, 4:3 (CS:H₂PO₄⁻) nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

Controlled Diffusion and Self-Assembly Phenomena

The study of phosphoric acid;tetrabutylazanium, commonly known as tetrabutylammonium dihydrogen phosphate, in supramolecular chemistry reveals fascinating insights into controlled molecular transport and self-assembly. Research in this area demonstrates how the inherent properties of the dihydrogen phosphate anion can be harnessed to influence its behavior in solution, particularly through interactions with specialized receptor molecules.

Recent advancements have shown that the diffusion rate of molecules in a solution can be externally controlled by modulating their diffusion coefficient. chemrxiv.orgnih.gov This has been successfully demonstrated using photoswitchable receptors that can bind to dihydrogen phosphate anions. chemrxiv.orgnih.gov In studies conducted in dimethyl sulfoxide (DMSO), dihydrogen phosphate anions were found to spontaneously form oligomers through anti-electrostatic hydrogen bonds. chemrxiv.orgnih.govnih.gov

Scientists have developed photoswitchable receptors, such as those based on molecular motor and stiff-stilbene scaffolds with urea (B33335) anion-binding motifs, which can be toggled between a weakly binding E-isomer and a strongly binding Z-isomer using near-UV light. chemrxiv.org When these receptors bind to the phosphate oligomers, they form large, bridged assemblies. chemrxiv.orgnih.govnih.gov The key finding is that the transition of the receptor to its strongly binding state upon photoisomerization leads to a significant change in the diffusion properties of the entire assembly. chemrxiv.orgnih.gov Specifically, this photoisomerization can cause a decrease in the diffusion coefficient of up to 16%. chemrxiv.orgnih.govnih.govresearchgate.net This modulation is a direct consequence of the change in the size and shape of the supramolecular assembly, offering a novel method for controlling molecular transport with light. chemrxiv.orgnih.gov

Initial investigations using tetrabutylammonium dihydrogen phosphate in DMSO-d6 revealed that as the concentration increased from 2 to 300 mM, the diffusion coefficient of the dihydrogen phosphate anion (H₂PO₄⁻) surprisingly decreased, while that of the tetrabutylammonium (NBu₄⁺) cation remained relatively stable. nih.govacs.org This behavior, which cannot be attributed to changes in viscosity or simple ion pairing, points to the self-association of the anion. chemrxiv.orgacs.org Control experiments with tetrabutylammonium acetate showed no such decrease in diffusion coefficients, indicating the unique nature of the dihydrogen phosphate oligomerization. acs.org

Diffusion Coefficients of Tetrabutylammonium Dihydrogen Phosphate Species in DMSO-d6. nih.govacs.org
Concentration RangeObserved Change in D(H₂PO₄⁻)Observed Change in D(NBu₄⁺)Fitted Isodesmic Oligomerization Constant (Kᵢ)Fitted Monomer Diffusion Coefficient (D₀)
2–300 mM~50% decreaseRelatively constant120 ± 32 M⁻¹3.39 ± 0.11 × 10⁻¹⁰ m² s⁻¹

The self-association of dihydrogen phosphate is a powerful driver for the formation of complex, higher-order structures. researchgate.netrsc.org Studies involving the interaction of tetrabutylammonium dihydrogen phosphate with cyanostar macrocycles have shown that phosphate oligomerization is a critical factor in dictating the recognition and assembly process. researchgate.netrsc.org The crystal structure of a complex between cyanostar and phosphate revealed an unprecedented tetrameric stack of the cyanostar macrocycles threaded by a trimer of phosphate, [H₂PO₄⋯H₂PO₄⋯H₂PO₄]³⁻. rsc.org

This research highlights that the formation of phosphate dimers and trimers is the driving force for the co-assembly of cyanostar stacks into dimers, trimers, and even tetramers. researchgate.netrsc.org Several key observations underscore the importance of this oligomerization:

It is preferred over simple ion pairing with the tetrabutylammonium cations. researchgate.netrsc.org

It inhibits the disassembly of the complexes when diluted. researchgate.netrsc.org

It resists interference from competitive solvation of the anion. researchgate.netrsc.org

Crucially, the phosphate oligomers are essential for the stability of these assemblies; the complexation of a single phosphate ion with the cyanostar macrocycles is not favored. researchgate.netrsc.org The self-assembly of the cyanostar creates a tubular, electropositive cavity that is perfectly complemented in size, shape, and charge by the phosphate oligomers. researchgate.netrsc.org This cooperative interaction demonstrates that when given the opportunity, phosphate will actively participate with a suitable receptor to form well-defined co-assembled architectures. researchgate.netrsc.org

The formation of both self-associated oligomers and larger co-assemblies with receptors has a profound impact on the effective molecular volume of the phosphate species, which is fundamental to controlling its transport. The diffusion coefficient is approximately proportional to the inverse cube root of the molecular volume (V⁻¹ᐟ³). nih.govacs.org

In solutions of tetrabutylammonium dihydrogen phosphate, the observed 50% decrease in the diffusion coefficient of the H₂PO₄⁻ anion as its concentration rises from 2 to 300 mM suggests an eight-fold increase in its effective volume. nih.govacs.org This significant change is attributed to the formation of the anti-electrostatic hydrogen-bonded (AEHB) oligomers in solution. acs.org

When photoswitchable receptors are introduced, the effect is amplified. The binding of the dihydrogen phosphate oligomers by these receptors creates large bridged assemblies that are approximately three times the volume of the unbound receptor. chemrxiv.orgnih.govresearchgate.net The subsequent photoisomerization of the receptor to its high-affinity state induces a further increase in the effective volume of the entire supramolecular complex by as much as 70%. chemrxiv.orgnih.govnih.gov This substantial change in molecular volume directly corresponds to the observed 16% decrease in the diffusion coefficient, providing a clear mechanism for the external control of molecular transport. chemrxiv.orgnih.gov

Impact of Supramolecular Assembly on Effective Volume and Diffusion. chemrxiv.orgnih.govacs.org
PhenomenonResulting ChangeEffect on Effective VolumeEffect on Diffusion Coefficient
Phosphate Oligomerization (2 to 300 mM)Formation of H₂PO₄⁻ oligomers~8-fold increase for the anion~50% decrease for the anion
Receptor BindingFormation of large bridged assembliesAssembly volume is ~3x that of unbound receptor-
Receptor PhotoisomerizationTighter binding of oligomerUp to 70% increaseUp to 16% decrease

Applications in Advanced Materials Science and Ionic Liquids

Ionic Liquid Formulations and Their Functionalities

Tetrabutylammonium (B224687) dihydrogen phosphate (B84403) is a key ingredient in the formulation of ionic liquids, which are salts that are liquid at or near room temperature. mdpi.com These formulations are prized for their low volatility, high thermal stability, and tunable physicochemical properties. mdpi.comresearchgate.net

Formulation of Electrolytes for Advanced Energy Storage Devices

Ionic liquids based on tetrabutylammonium phosphate are being explored as electrolytes in advanced energy storage devices like lithium-ion batteries and supercapacitors. mdpi.comresearchgate.net Their non-flammable nature and high ionic conductivity make them a safer alternative to traditional organic carbonate-based electrolytes. mdpi.comresearchgate.net Research has shown that these ionic liquid electrolytes can improve the performance and safety of energy storage devices. mdpi.com For instance, phosphonium-based ionic liquid electrolytes have demonstrated high coulombic efficiency in anode-free lithium metal batteries, a technology with the potential for significantly higher energy density. rsc.org In sodium-ion batteries, an ionic liquid electrolyte used with a sodium vanadium phosphate-carbon composite cathode showed excellent rate capability and a long cycle life. nih.gov

The addition of bulky cations like tetrabutylammonium (TBA⁺) into electrolytes for Na-O2 batteries has been shown to stabilize sodium superoxide (B77818), promoting a solution-mediated growth pathway for the discharge product. researchgate.net This leads to the formation of larger sodium superoxide cubes and an increase in discharge capacity. researchgate.net

Table 1: Performance of Tetrabutylammonium Phosphate in Energy Storage

ApplicationKey FindingReference
Anode-Free Lithium Metal BatteriesHigh coulombic efficiency of 99.4% with a phosphonium (B103445) bis(fluorosulfonyl)imide super-concentrated ionic liquid electrolyte. rsc.org
Sodium-Ion BatteriesA sodium vanadium phosphate-carbon composite with an ionic liquid electrolyte retained 89% capacity after 5000 cycles at a 10C rate. nih.gov
Na-O2 BatteriesThe addition of TBA⁺ as an electrolyte additive resulted in an increased discharge capacity. researchgate.net

Development of Ionic Liquids for Green Chemistry Initiatives

The use of tetrabutylammonium phosphate aligns with the principles of green chemistry, which advocate for the use of safer solvents and the reduction of hazardous waste. wjarr.comsciencedaily.com As a versatile phase transfer catalyst, it facilitates reactions between substances in different phases (e.g., organic and aqueous), enhancing reaction rates and yields while minimizing the need for volatile and often toxic organic solvents. chemimpex.com For example, tetrabutylammonium hydroxide (B78521) (a related compound) has been used as a catalyst for the clean and efficient synthesis of α-hydroxyphosphonates, which are important industrial chemicals. tandfonline.comresearchgate.net This method often proceeds under neat (solvent-free) conditions and can be scaled up for industrial production. tandfonline.com

Influence on Macromolecular Stability in Aqueous Solutions

The phosphate anion in tetrabutylammonium dihydrogen phosphate can influence the stability of macromolecules, such as proteins, in aqueous solutions. Phosphate ions have been shown to stabilize proteins by binding to them, which can increase their thermal stability. amazonaws.com For instance, the stability of the NK-2 homeodomain protein was significantly increased in the presence of a 50-mM phosphate buffer. amazonaws.com This stabilizing effect is crucial in various biotechnological applications where maintaining the structure and function of proteins is essential. The compound can also be used as a folding buffer for oligonucleotides. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Polymeric and Composite Material Enhancement

Tetrabutylammonium phosphate is utilized to modify and enhance the properties of polymers and to create advanced composite materials.

Development of Polymeric Materials with Enhanced Properties

The incorporation of phosphate-based compounds can significantly alter the properties of polymeric materials. For example, the addition of inorganic phosphate glass to polyamide 66 can affect its glass transition temperature, melting point, and crystallinity. mdpi.com Specifically, a low glass transition temperature phosphate glass can lead to a decrease in the polymer's melting point and crystallinity, suggesting a strong interaction between the polymer and the additive. mdpi.com This can result in materials with tailored thermal and mechanical properties. Furthermore, tetrabutylammonium phosphate has been used in the preparation of imprinted polymers. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Preparation and Stabilization of Organoclays

Organoclays are organically modified clays (B1170129) that are widely used as reinforcing agents in polymer nanocomposites. researchgate.net The modification process typically involves exchanging the inorganic cations in the clay with organic cations, such as tetrabutylammonium. researchgate.netgoogle.com This process makes the clay more compatible with organic polymer matrices, leading to better dispersion and enhanced properties of the resulting nanocomposite. google.com

Table 2: Interlayer Spacing of Modified Montmorillonite

Modifying CationInterlayer Spacing (nm)Key ObservationReference
Tetrabutylphosphonium1.78 - 2.52Indicates a pseudo-trilayer to paraffin-type chain arrangement. metu.edu.tr
Di-(alkyl, aryl) imidazolium1.35 - 1.45Indicates a monolayer arrangement. metu.edu.tr

Interfacial Phenomena and Adhesion Science

The principles of interfacial phenomena and adhesion are critical in numerous industrial and biomedical applications. uobaghdad.edu.iquomustansiriyah.edu.iqspringerprofessional.deoapen.org The ability to modify surfaces to promote adhesion is a key area of research. researchgate.net3m.comelsevier.comnih.gov

Effective adhesion between two materials often requires surface treatment to ensure proper wetting and chemical interaction. researchgate.net3m.com Surface treatments can range from physical methods like abrasion to chemical methods involving primers and adhesion promoters. 3m.comnih.govmdpi.com The goal of these treatments is often to increase the surface energy of a substrate, which improves its wettability by an adhesive. 3m.comnih.gov

Chemical primers work by creating a thin layer on the substrate that has a high affinity for both the substrate and the adhesive. 3m.com Compounds like phosphoric acid;tetrabutylazanium can be considered in this context. The phosphate group can potentially interact with and bond to metal oxide surfaces or other substrates that have an affinity for phosphates. The tetrabutylammonium cation, being organic and bulky, can then provide a surface that is more compatible with organic resins and polymers. This dual functionality is a key principle behind many adhesion promoters. mdpi.com General strategies for surface treatment to enhance adhesion include:

Cleaning: Removal of contaminants like dust, oil, and grease is a crucial first step to ensure direct contact between the adhesive and the substrate. 3m.com

Abrasion: Mechanical roughening of a surface can increase the surface area for bonding and provide mechanical interlocking. 3m.com

Plasma Treatment: Exposing a surface to ionized gas can alter its chemical reactivity and increase surface energy. 3m.comnih.gov

Application of Primers/Adhesion Promoters: Using chemical agents that form a bridge between the substrate and the adhesive is a common and effective strategy. 3m.com

In fields such as dentistry and microelectronics, achieving a strong and durable bond between a resin and a substrate (like a ceramic or metal oxide) is essential. mdpi.comnih.govjidmr.com The use of phosphate-containing primers has been shown to significantly enhance the bond strength between zirconia, a polycrystalline ceramic, and resin composites. mdpi.com

The mechanism behind this enhancement involves the chemical interaction of the phosphate group with the oxide layer of the substrate. mdpi.com For instance, the phosphate monomer 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) can form a chemical bond with the zirconia surface. mdpi.com The other end of the 10-MDP molecule, a methacrylate (B99206) group, can then copolymerize with the resin, creating a strong and stable interface. mdpi.com

By analogy, a primer containing this compound could function similarly. The phosphate moiety would be available to bond with the substrate surface. The presence of multiple applications of a phosphate-containing primer has been found to increase the concentration of the functional monomer at the interface, leading to a greater number of bonds and improved bond strength. mdpi.com The evaporation of the solvent carrier during application also plays a role in concentrating the active ingredients at the surface. mdpi.com The application of such primers, especially after surface roughening techniques like sandblasting, can lead to a synergistic improvement in bond strength. mdpi.com

SubstrateTreatmentKey Finding on Bond Strength
ZirconiaApplication of phosphate-containing primer (10-MDP)Significant increase in shear bond strength to resin composite. mdpi.com
ZirconiaMultiple applications of phosphate-containing primerIncreased functional monomer concentration leading to improved bonding. mdpi.com
3D-Printed Resin PostsSilane and sandblastingIncreased surface free energy and enhanced adhesion. nih.gov
DentinSelf-etch resin cements containing 10-MDPEnhanced shear bond strength to various restorative materials. jidmr.com

Theoretical and Computational Investigations

Quantum Chemical Studies and Modeling

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of the tetrabutylammonium (B224687) dihydrogen phosphate (B84403) ion pair.

Density Functional Theory (DFT) Applications for Structural and Electronic Properties

Density Functional Theory (DFT) has been widely applied to investigate the structural and electronic properties of systems containing the dihydrogen phosphate anion, often in complex with various receptors where tetrabutylammonium acts as the counter-ion. These studies provide a detailed picture of the geometric parameters and the nature of the interactions involved.

For instance, DFT calculations have been used to optimize the geometry of receptor-dihydrogen phosphate complexes. rsc.org These calculations help in understanding how the dihydrogen phosphate anion binds to host molecules through hydrogen bonding and other non-covalent interactions. The electronic properties, such as charge distribution and molecular orbital energies, are also analyzed to explain the stability and reactivity of these complexes. tandfonline.com In some cases, DFT is used to validate experimental findings from techniques like UV-Vis and NMR spectroscopy, confirming the binding modes and the nature of the electronic transitions observed. rsc.orgtandfonline.com

A study on the fluorescent and colorimetric detection of dihydrogen phosphate utilized DFT analyses to confirm that the observed changes were due to the deprotonation of a central N-H proton of the sensor molecule rather than simple hydrogen bonding. tandfonline.com The calculations showed that the core NH proton was the most acidic, supporting the proposed deprotonation mechanism. tandfonline.com

Computational Method System Studied Key Findings Reference
DFT/B3LYP/6-311+G(d,p) with PCMReceptor 1 with dihydrogen phosphate in DMSOOptimized geometry of the complex, confirming 1:1 stoichiometry. rsc.org
DFTChemosensor with dihydrogen phosphateValidated deprotonation mechanism over hydrogen bonding. tandfonline.com

GIAO/DFT Calculations for Molecular Conformations and Solvent Effects

While specific Gauge-Including Atomic Orbital (GIAO)/DFT calculations for the isolated tetrabutylammonium dihydrogen phosphate ion pair are not extensively reported in the available literature, this method is a powerful tool for predicting NMR chemical shifts and understanding molecular conformations and the influence of solvents. GIAO/DFT calculations have been successfully applied to similar systems, such as tris(tetrabutylammonium) hydrogen pyrophosphate, to analyze its structure in solution and the solid state. These studies have been crucial in interpreting experimental ³¹P NMR spectra by considering different molecular conformations (open and closed) and the effect of water molecules and continuum solvent models.

Elucidation of Intermolecular Interactions

Computational studies have been pivotal in understanding the complex network of intermolecular interactions that govern the behavior of tetrabutylammonium dihydrogen phosphate in various environments.

Analysis of Hydrogen Bonding in Anion Complexes

For example, in a study of a macrocyclic receptor, DFT calculations were used to understand the interaction with dihydrogen phosphate, complementing experimental data from UV-Vis and NMR titrations which indicated the binding of multiple dihydrogen phosphate anions. mdpi.com Similarly, DFT has been used to show that in certain receptor complexes, hydrogen bonding occurs between the amide N-H of the receptor and the dihydrogen phosphate anion. rsc.org

A fascinating aspect revealed by studies on tetrabutylammonium dihydrogen phosphate in DMSO is the spontaneous formation of anti-electrostatic hydrogen-bonded oligomers of the H₂PO₄⁻ anion at millimolar concentrations. acs.org This self-association, driven by hydrogen bonding, was supported by diffusion NMR measurements and highlights the complex intermolecular behavior of this ion pair in solution. acs.org

Interaction Type System Computational Finding Reference
Hydrogen BondingMacrocyclic receptor + H₂PO₄⁻Elucidation of binding mode and stoichiometry. mdpi.com
Hydrogen BondingAmide-based receptor + H₂PO₄⁻Identification of N-H···O hydrogen bonds. rsc.org
Oligomerization[NBu₄][H₂PO₄] in DMSOFormation of (H₂PO₄⁻)n oligomers via hydrogen bonds. acs.org

Computational Studies on Prototropic Tautomerism

Theoretical studies on the prototropic tautomerism of phosphorus-containing compounds are crucial for understanding their reactivity. While specific studies on the tautomerism of the dihydrogen phosphate anion in the context of the tetrabutylammonium salt are not prevalent, computational investigations on related systems, such as H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides, have provided significant insights. researchgate.net These studies, often using DFT methods, explore the equilibrium between the pentavalent P(V) oxide form and the trivalent P(III) hydroxy form. researchgate.net The stability of these tautomers is shown to be highly dependent on the substituents and the solvent environment. researchgate.net Such computational approaches could be valuable in exploring the potential for tautomerism in the dihydrogen phosphate anion under specific conditions.

Mechanistic Insights from Computational Chemistry

Computational chemistry has been employed to unravel the mechanistic details of reactions involving tetrabutylammonium dihydrogen phosphate. For instance, in a study on the phosphorylation of pyruvic acid, tetrabutylammonium dihydrogen phosphate was used as a phosphate source in anhydrous conditions to investigate the proposed intramolecular phosphoryl transfer mechanism. nih.gov

In another study on the visible-light-promoted C-H oxidation of glucosides, tetrabutylammonium dihydrogen phosphate was used as a catalyst. chinesechemsoc.org Mechanistic studies, including radical trap experiments, suggested a radical pathway. chinesechemsoc.org NMR titration experiments indicated an equilibrium interaction between the glucoside and the phosphate, leading to the weakening of C-H bonds and facilitating a site-selective hydrogen atom transfer (HAT) process. chinesechemsoc.org These examples showcase how computational insights, while not directly on the ion pair itself, can illuminate its role in reaction mechanisms.

Catalytic Mechanism Pathways and Intermediate Species Characterization

Theoretical and computational studies have been instrumental in elucidating the catalytic mechanisms involving the tetrabutylammonium salt of phosphoric acid. The large, non-coordinating tetrabutylammonium cation primarily functions to solubilize the phosphate anion in organic media and acts as a phase-transfer catalyst, facilitating reactions between immiscible phases. nih.gov

In phosphorylation reactions, computational models, particularly Density Functional Theory (DFT) calculations, have been employed to map out the reaction pathways. One postulated mechanism for the catalytic phosphorylation of alcohols involves the tetrabutylammonium salt acting as a Brønsted acid catalyst. researchgate.net For instance, in a system using tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), a close analogue, the catalyst first protonates the phosphorylating agent, like phosphoenolpyruvic acid monopotassium salt (PEP-K). researchgate.net This initiates a cascade of reactions leading to the formation of key intermediate species.

The characterization of these transient intermediates is crucial for validating the proposed catalytic cycle. Techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are vital for their identification. researchgate.net In one study, careful monitoring revealed the initial formation of a sulfophosphate anhydride (B1165640) species (POS) which subsequently converted into a pyrophosphate-like species (POSOP). researchgate.net DFT calculations have shown a significant energy difference between competing reaction pathways, confirming that the phosphorylation pathway is kinetically favored over others, such as sulfation. researchgate.net The energy difference can correspond to a kinetic difference of many thousands-fold, ensuring the high selectivity of the reaction. researchgate.net

The general catalytic mechanism in oxidation reactions involving related tetrabutylammonium (TBA) salts, such as those of Keggin-type polyoxometalates, involves the abstraction of a proton as the rate-limiting step. mdpi.com This is followed by electron rearrangement and the release of the product, leaving the catalyst in a reduced state, which is then reoxidized to complete the cycle. mdpi.com While the anion is different, the principle of the TBA cation facilitating the catalytic process in an organic environment remains a core concept.

Interactive Table 1: Characterized Intermediate Species in a Related Catalytic Phosphorylation System

Intermediate SpeciesAnalytical Characterization MethodObserved Signal/ValueRole in Catalytic Cycle
Sulfophosphate Anhydride (POS 41)³¹P NMR-11.3 ppmInitial intermediate formed from the reaction of the phosphorylating agent and the catalyst. researchgate.net
Sulfophosphate Anhydride (POS 41)Mass Spectrometry (MS)m/z of 177.1Confirmation of the initial intermediate's mass. researchgate.net
Pyrophosphate-like Species (POSOP 44)³¹P NMR-10.7 ppmSecond key intermediate; the primary phosphorylating species for the alcohol substrate. researchgate.net
Pyrophosphate-like Species (POSOP 44)Mass Spectrometry (MS)m/z of 257.0Confirmation of the second intermediate's mass, which directly leads to the product. researchgate.net

Prediction of Stability and Dynamic Properties in Organo-Modified Materials

Computational models are used to predict the stability and dynamic behavior of tetrabutylammonium phosphate when incorporated into organo-modified materials, such as polymers or ionic liquids. The thermal stability of materials containing the tetrabutylammonium cation is influenced by its hydrophobic nature and the interactions with the anion and surrounding matrix. mdpi.com For example, studies on related tetrabutylammonium-based ionic liquids show good thermal stability, with decomposition temperatures often exceeding 200°C (473 K). mdpi.commdpi.com This suggests that organo-modified materials incorporating tetrabutylammonium phosphate would likely exhibit robust thermal stability suitable for various applications.

The dynamic properties of materials, which describe how a substance responds to applied forces over time, are critical for performance. researchgate.netadvanses.com These properties, including viscosity and ionic conductivity, are highly dependent on temperature. mdpi.com In organo-modified materials, tetrabutylammonium phosphate is expected to influence these viscoelastic properties.

Interactive Table 2: Predicted Dynamic Properties Based on an Analogous Tetrabutylammonium Bromide (TBABr) System with Glycerol

PropertyTemperature (K)Predicted Trend for Organo-Modified MaterialBasis for Prediction
Density303 to 333Decreases with increasing temperature.Thermal expansion of the material causes volume to increase, thus decreasing density. mdpi.com
Viscosity303 to 333Decreases significantly with increasing temperature.Increased thermal energy overcomes intermolecular forces, allowing easier flow. mdpi.com
Ionic Conductivity303 to 333Increases with increasing temperature.Inversely related to viscosity; lower viscosity facilitates greater ion mobility. mdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for synthesizing tetrabutylammonium (B224687) phosphate (B84403) exist, future research is focused on developing greener, more efficient, and scalable synthetic routes. A one-pot procedure for phosphorylating alcohols using tetrabutylammonium hydrogen phosphate and trichloroacetonitrile (B146778) has been developed, offering improved yields. researchgate.netrsc.org Another innovative approach involves the high-temperature injection of tetrabutylammonium phosphate into a calcium oleate (B1233923) solution to produce calcium phosphate nanorods and nanowires, where the reaction kinetics are controlled by temperature and molar ratios. nih.gov

Future explorations will likely concentrate on:

Green Chemistry Principles: Developing syntheses that utilize non-hazardous solvents and reagents, minimizing waste and energy consumption. researchgate.net

Catalytic Routes: Investigating new catalytic systems that can produce tetrabutylammonium phosphate with high purity and yield under mild conditions.

Controlled Nanostructure Synthesis: Refining methods to precisely control the size, shape, and morphology of nanoparticles synthesized using this compound, which is crucial for applications in nanomedicine and materials science. nih.gov

Synthetic ApproachReagentsKey FeaturePotential Future Direction
One-Pot Phosphorylation Alcohol, Tetrabutylammonium hydrogen phosphate, TrichloroacetonitrileImproved yields for organophosphate monoesters. researchgate.netrsc.orgOptimization for a wider range of substrates; removal of hazardous reagents like trichloroacetonitrile.
Nanoparticle Synthesis Calcium oleate, Oleic acid, Tetrabutylammonium phosphateForms anisotropic nanorods/nanowires with controllable dimensions. nih.govDevelopment of functionalized nanoparticles for targeted drug delivery.
Solid-Phase Synthesis Phosphoramidite reagents, Polystyrene support, Tetrabutylammonium hydroxide (B78521)Used for creating disubstituted phosphate tetrabutylammonium salts. nih.govAutomation and high-throughput synthesis of phosphate-based compounds.

Development of Advanced Analytical Separation Techniques

Tetrabutylammonium phosphate is extensively used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) to enhance the separation of charged analytes. chemimpex.commdpi.comnih.gov It is particularly valuable in the analysis of biomolecules like oligonucleotides and disaccharides, as well as in determining the presence of cyanotoxins in aquatic systems. researchgate.netsigmaaldrich.comsigmaaldrich.com However, challenges remain, such as inconsistencies in standardized methods reported in the European Pharmacopoeia, which highlights the need for more robust techniques. nih.gov

Future research is aimed at:

High-Resolution Separation: Developing novel chromatographic columns and buffer systems incorporating tetrabutylammonium phosphate for ultra-high resolution of complex biological mixtures. mdpi.com

Method Standardization: Addressing inconsistencies in current analytical methods and developing universally applicable and reproducible protocols. nih.gov

Hyphenated Techniques: Expanding the use of tetrabutylammonium phosphate in advanced hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) for sensitive and specific analyte detection. plos.org

Chiral Separations: Improving the chiral separation of basic compounds in CE by using tetrabutylammonium cations to control the electroosmotic flow. sci-hub.box

Analytical TechniqueRole of Tetrabutylammonium PhosphateTarget AnalytesFuture Development
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Ion-pairing reagentOligonucleotides, Disaccharides, 5'-mononucleotides, Sulphonamides. mdpi.comnih.govsigmaaldrich.comsigmaaldrich.comCreation of new stationary phases with embedded tetrabutylammonium ions for improved stability and reproducibility.
Capillary Electrophoresis (CE) Controls electroosmotic flow; ion-pairingBasic compounds, Chiral molecules, Cyanotoxins. researchgate.netsci-hub.boxDesign of novel cyclodextrin-tetrabutylammonium systems for enhanced enantiomeric separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Mobile phase additiveATP/ADP, Glycerol-3-phosphate, Dihydroxyacetone phosphate. plos.orgasm.orgOptimization of mobile phase composition to improve ionization efficiency and sensitivity in MS detection.

Design of Innovative Supramolecular Architectures

The tetrabutylammonium cation's structure lends itself to the formation of unique non-covalent assemblies. Research has demonstrated its role in creating hydrophobic supramolecular (SUPRA) solvents when combined with amphiphiles and coacervation-inducing agents. lmaleidykla.ltlmaleidykla.lt These solvents are being investigated for applications like dispersive liquid-liquid microextraction. Furthermore, the phosphate anion can be threaded through cyanostar macrocycles to form ontosight.aipseudorotaxanes, a type of mechanically interlocked molecular architecture. nih.gov

The design of new supramolecular systems represents a significant future direction, focusing on:

Tunable Solvents: Creating "designer" supramolecular solvents where properties like viscosity and hydrophobicity can be fine-tuned by altering the components, for highly specific extraction or reaction environments. lmaleidykla.ltlmaleidykla.lt

Host-Guest Chemistry: Exploring new macrocyclic hosts that can selectively bind with tetrabutylammonium phosphate to create novel sensors, molecular switches, or drug delivery vehicles. nih.gov

Self-Assembling Materials: Investigating the self-assembly of tetrabutylammonium phosphate under various conditions to form gels, liquid crystals, or other ordered structures with unique optical or electronic properties.

Creation of Next-Generation Functional Materials

Tetrabutylammonium phosphate serves as a crucial component in the development of advanced functional materials. It is used in the formulation of ionic liquids and polymer electrolytes, which are vital for energy storage technologies. chemimpex.com Its incorporation into tin pyrophosphate/Nafion composite membranes has been shown to enhance fuel cell performance. nih.gov Additionally, research into deep eutectic solvents (DESs) based on tetrabutylammonium salts and carboxylic acids has highlighted the importance of hydrogen bonding in forming these novel materials. nih.gov

Future research will likely focus on:

Solid-State Electrolytes: Designing novel solid electrolytes incorporating tetrabutylammonium phosphate for safer, more efficient next-generation batteries and fuel cells. nih.govresearchgate.netrsc.org

Catalytic Materials: Immobilizing tetrabutylammonium phosphate onto solid supports to create heterogeneous catalysts that are easily separable and recyclable, enhancing the sustainability of chemical processes.

Smart Materials: Developing materials that respond to external stimuli (e.g., pH, temperature, light) by leveraging the reversible interactions of the tetrabutylammonium phosphate ion pair.

Material TypeRole of Tetrabutylammonium PhosphateEmerging ApplicationResearch Focus
Ionic Liquids/Deep Eutectic Solvents Component salt, Hydrogen bond acceptor. chemimpex.comnih.govstarskychemical.comGreen reaction media, CO2 capture. acs.orgTuning properties for specific catalytic reactions and gas separation.
Composite Membranes Precursor, Performance enhancer. nih.govrsc.orgHigh-performance proton exchange membrane fuel cells (PEMFCs).Improving proton conductivity and thermal stability of membranes.
Nanomaterials Reactant/Template. nih.govDrug delivery, Bioimaging.Synthesis of biocompatible and functionalized nanocarriers.
Electrolytes for Batteries Additive. researchgate.netEnhancing Na-O2 battery performance. researchgate.netStabilizing reaction intermediates and improving cycle life.

Integration of Experimental and Computational Methodologies

The synergy between experimental work and computational modeling is accelerating our understanding of tetrabutylammonium phosphate. Molecular dynamics (MD) simulations have been employed to visualize its interactions at the atomic scale, shedding light on the conformational mobility of the tetrabutylammonium ion, the structure of deep eutectic solvents, and its behavior in aqueous solutions. nih.govacs.orgmatec-conferences.org These computational approaches help interpret experimental data from techniques like quasi-elastic neutron scattering and low-frequency Raman spectroscopy. arxiv.orgarxiv.orgnih.gov

This integrated approach will be critical for future advancements, including:

Predictive Modeling: Using computational chemistry to predict the properties of new materials and supramolecular assemblies before they are synthesized in the lab, saving time and resources. matec-conferences.org

Mechanism Elucidation: Combining experimental kinetics with quantum mechanical calculations to unravel complex reaction mechanisms where tetrabutylammonium phosphate acts as a catalyst or phase-transfer agent.

Structure-Property Relationships: Building robust computational models that correlate the molecular structure of tetrabutylammonium-based systems with their macroscopic properties, guiding the rational design of new functional materials. nih.gov

Potential Applications in Interdisciplinary Fields

The versatility of tetrabutylammonium phosphate positions it as a valuable tool in a wide array of scientific disciplines. Its established roles are expanding into new and exciting interdisciplinary areas.

Biotechnology and Medicinal Chemistry: Beyond its use in oligonucleotide analysis, it is being explored as a folding buffer and in the synthesis of anti-HIV-active nucleoside triphosphate prodrugs. nih.govchemicalbook.com Its application in synthesizing pathogen-specific bacterial cell wall building blocks opens avenues for developing new antibacterial agents. rsc.org

Energy Storage: It is being investigated as an electrolyte additive in Na-O2 batteries, where it helps stabilize intermediates and increase discharge capacity, pointing towards more efficient energy storage solutions. researchgate.net

Environmental Science: The compound has been used to develop optical sensors for detecting pollutants like p-hydroxybenzoic acid in biological samples. biosynth.com Its role in forming supramolecular solvents also offers a green alternative for sample extraction and analysis. lmaleidykla.ltlmaleidykla.lt

Photocatalysis: In visible-light-promoted enzyme-like oxidation of glucosides, tetrabutylammonium phosphate plays a key role, likely through hydrogen-bonding interactions that weaken specific C-H bonds, suggesting applications in selective synthesis and biomass conversion. chinesechemsoc.org

The continued exploration of this compound promises to yield further innovations, solidifying its importance across the scientific landscape.

Q & A

Basic: What are the critical safety considerations when handling phosphoric acid and tetrabutylazanium in laboratory settings?

Phosphoric acid is corrosive and reacts with metals (e.g., zinc, magnesium) to release hydrogen gas, posing explosion risks. Tetrabutylazanium nitrate requires careful handling due to its potential health hazards. Key precautions include:

  • Personal Protective Equipment (PPE): Use goggles, gloves, and full-face respirators when handling concentrated solutions .
  • Storage: Store phosphoric acid at 2–8°C; avoid contact with strong bases or oxidizers .
  • Ventilation: Use fume hoods to mitigate inhalation risks, particularly during high-temperature reactions .
  • Waste Disposal: Neutralize acidic waste before disposal to prevent environmental contamination .

Basic: How can researchers prepare a stable aqueous solution of tetrabutylazanium nitrate for experimental use?

Tetrabutylazanium nitrate (CAS 1941-27-1) is typically prepared as a 100% pure compound. For stable aqueous solutions:

  • Dissolution: Use deionized water to minimize ionic interference. Stir continuously to ensure homogeneity.
  • Fresh Preparation: Prepare solutions immediately before use to avoid hydrolysis or decomposition, especially in acidic or alkaline conditions .
  • Filtration: Filter through 0.2 µm membranes to remove particulates if colloidal instability is observed .

Advanced: What methodologies are recommended for analyzing the purity of phosphoric acid in the presence of tetrabutylazanium derivatives?

Analytical challenges arise due to overlapping spectral or chromatographic signals. Strategies include:

  • Ion Chromatography (IC): Effective for separating phosphate ions from tetrabutylazanium nitrate. Use anion-exchange columns with conductivity detection (e.g., Figure 10 in ).
  • Cross-Validation: Combine IC with UV-Vis spectroscopy (e.g., molybdate-based assays) to confirm phosphate concentrations .
  • Interference Mitigation: Adjust pH to 3–4 to suppress tetrabutylazanium interference during phosphate quantification .

Advanced: How can researchers address discrepancies in phosphate quantification when using different analytical techniques?

Contradictions between methods (e.g., colorimetry vs. chromatography) often stem from matrix effects or reagent interference.

  • Standard Additions: Spiking samples with known phosphate concentrations can validate recovery rates .
  • Method Calibration: Use certified reference materials (CRMs) to calibrate instruments across techniques.
  • Statistical Analysis: Apply Bland-Altman plots to assess agreement between methods (e.g., IC vs. gravimetry) .

Basic: What are the optimal storage conditions for phosphoric acid solutions to prevent degradation?

  • Temperature: Store at 2–8°C to minimize autoprotolysis and thermal decomposition .
  • Container Material: Use HDPE or glass containers to avoid leaching of metal ions (e.g., Fe³⁺, Al³⁺) that catalyze degradation .
  • Light Exposure: Protect from UV light to prevent photochemical reactions .

Advanced: What strategies are effective in removing metallic impurities from phosphoric acid during purification processes?

Method Efficiency Key Considerations Reference
Solvent Extraction High for Fe³⁺, Al³⁺Requires toluene or MIBK; multi-stage
Chemical Precipitation Moderate for Ca²⁺, Mg²⁺pH-dependent; may form colloidal residues
Membrane Separation High for SO₄²⁻Fouling risks; requires pre-filtration

Advanced: How should researchers design experiments to study reaction mechanisms between phosphoric acid and tetrabutylazanium derivatives?

  • Kinetic Studies: Monitor reaction rates via stopped-flow spectroscopy under varying pH (3–9) and ionic strengths .
  • Isotopic Labeling: Use ³¹P NMR to track phosphate transfer pathways in organocatalytic reactions .
  • By-Product Analysis: Employ LC-MS to identify intermediates (e.g., phosphorylated amines) .

Basic: What are the critical steps in preparing phosphomolybdic acid test solutions for phosphate detection?

  • Dissolution: Dissolve 20 g phosphomolybdic acid in ethanol (100 mL) under inert atmosphere to prevent oxidation .
  • Filtration: Use a 0.45 µm membrane to remove undissolved particles.
  • Stability: Use fresh solutions within 2 hours to avoid reagent decomposition .

Advanced: How can researchers mitigate interference from organic matrices in phosphate analysis?

  • Oxidative Digestion: Use persulfate-UV digestion to degrade organic phosphorus compounds prior to analysis .
  • Chelation: Add EDTA to sequester metal ions that form complexes with phosphate .
  • Matrix-Matched Standards: Prepare calibration curves in synthetic matrices mimicking sample composition .

Advanced: What are the challenges in scaling up phosphoric acid purification from laboratory to pilot scale?

  • Solvent Recovery: Multi-stage extraction requires efficient solvent recycling to reduce costs .
  • Crystallization Control: Optimize cooling rates (0.5–1°C/min) to prevent amorphous phase formation .
  • Energy Efficiency: Membrane processes (e.g., nanofiltration) reduce energy use but require anti-scaling additives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.